Glyceryl tri(pentadecanoate-D29)
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Overview
Description
Glyceryl tri(pentadecanoate-D29) is a deuterated triglyceride compound with the chemical formula C48H5D87O6. It is a labeled analog of glyceryl tripentadecanoate, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(pentadecanoate-D29) typically involves the esterification of glycerol with deuterated pentadecanoic acid. The reaction is carried out under anhydrous conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of glyceryl tri(pentadecanoate-D29) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated pentadecanoic acid and glycerol. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(pentadecanoate-D29) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Glyceryl tri(pentadecanoate-D29) is utilized in several scientific research fields:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand lipid metabolism and pathways.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker in clinical studies.
Industry: Used in the development of high-performance lubricants and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of glyceryl tri(pentadecanoate-D29) involves its incorporation into biological systems where it mimics the behavior of natural triglycerides. The deuterium labeling allows for precise tracking and analysis of metabolic pathways. The compound interacts with enzymes and receptors involved in lipid metabolism, providing insights into biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Glyceryl tripentadecanoate
- Glyceryl tri(hexadecanoate)
- Glyceryl tri(octadecanoate)
Uniqueness
Glyceryl tri(pentadecanoate-D29) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to its non-deuterated counterparts, it offers better traceability in research applications, making it a valuable tool in scientific investigations.
Properties
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJLWABDLPQTHL-LSVDMRBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H92O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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